molecular formula C13H22N2O3 B1390095 [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-96-3

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid

Cat. No.: B1390095
CAS No.: 1171916-96-3
M. Wt: 254.33 g/mol
InChI Key: BVCSBZHRRSSCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid: is a complex organic compound that features both pyrrolidine and piperidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a pyrrolidine and a piperidine ring in its structure suggests that it may exhibit unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid typically involves multi-step organic reactions. One common approach is the selective synthesis of pyrrolidin-2-ones and piperidine derivatives. The process often begins with the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Specific reaction conditions, such as the choice of oxidants and additives, can be adjusted to optimize the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application, but could include modulation of neurotransmitter systems, enzyme inhibition, or receptor agonism/antagonism .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring structure and is used in similar applications.

    Piperidine-4-carboxylic acid: Contains the piperidine ring and is also used in organic synthesis and medicinal chemistry.

    N-Substituted piperidines: A broad class of compounds with diverse biological activities and chemical properties.

Uniqueness

The uniqueness of [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid lies in its combined pyrrolidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for novel applications in various fields .

Properties

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-5-1-2-6-15)10-14-7-3-11(4-8-14)9-13(17)18/h11H,1-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCSBZHRRSSCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Reactant of Route 3
Reactant of Route 3
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Reactant of Route 4
Reactant of Route 4
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Reactant of Route 5
Reactant of Route 5
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid
Reactant of Route 6
[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.